(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide
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Overview
Description
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group, an ethoxyethyl chain, and a cyanamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyphenylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with ethoxyethylamine to introduce the ethoxyethyl group. Finally, the cyanamide group is introduced through a reaction with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyanamide derivatives on cellular processes. It can serve as a probe to investigate enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methoxyphenyl)cyanamide: Lacks the ethoxyethyl group, resulting in different reactivity and applications.
(3-Chloro-4-methoxyphenyl)-(2-methoxyethyl)cyanamide: Similar structure but with a methoxyethyl group instead of ethoxyethyl, leading to variations in chemical properties.
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)amine: Contains an amine group instead of cyanamide, affecting its biological activity and reactivity.
Uniqueness
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the ethoxyethyl chain and cyanamide functionality, allows for a wide range of reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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